molecular formula C14H14FN3O2S B2600356 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride CAS No. 889457-15-2

2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride

Cat. No.: B2600356
CAS No.: 889457-15-2
M. Wt: 307.34
InChI Key: ZCOSYTPMOHUPJC-UHFFFAOYSA-N
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Description

2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride is a chemical probe designed for activity-based protein profiling (ABPP) and enzymatic inhibition studies. Its core structure integrates a sulfonyl fluoride warhead, known to act as an irreversible inhibitor of serine proteases and esterases by covalently modifying the active-site serine residue . This mechanism is shared by research tools like phenylmethylsulfonyl fluoride (PMSF) and Pefabloc, which are used to inactivate a wide range of serine-dependent enzymes in biological samples . The 4-phenyldiazenylaniline moiety, also known as aniline yellow, provides a distinct structural element that can be leveraged for various research applications. This compound is intended for use in fundamental biochemistry research to identify novel enzyme targets and study protease function in complex proteomes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-phenyldiazenylanilino)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2S/c15-21(19,20)11-10-16-12-6-8-14(9-7-12)18-17-13-4-2-1-3-5-13/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOSYTPMOHUPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NCCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001041235
Record name Ethanesulfonyl fluoride, 2-[[4-[(1E)-2-phenyldiazenyl]phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001041235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889457-15-2
Record name Ethanesulfonyl fluoride, 2-[[4-[(1E)-2-phenyldiazenyl]phenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001041235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride typically involves the reaction of 4-phenyldiazenylaniline with ethanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: Under certain conditions, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.

    Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

  • Perfluorinated alkoxy substituents (e.g., compounds) exhibit stronger electron-withdrawing effects, increasing sulfonyl fluoride electrophilicity. However, steric shielding in branched derivatives may counteract this trend .

Reactivity and Stability

  • Hydrolysis Resistance: Perfluorinated ethanesulfonyl fluorides (e.g., [2127-74-4]) demonstrate exceptional resistance to hydrolysis due to fluorine’s inductive effects. In contrast, the azo-anilino group’s electron-donating nature may render the target compound more susceptible to nucleophilic attack, reducing its aqueous stability .
  • Covalent Binding Efficiency: Sulfonyl fluorides with electron-deficient aromatic systems (e.g., triazole derivatives in ) show enhanced reactivity toward serine hydrolases. The target compound’s azo group may similarly activate the sulfonyl fluoride via resonance, though steric hindrance from the anilino group could limit accessibility .

Biological Activity

2-(4-Phenyldiazenylanilino)ethanesulfonyl fluoride (CAS No. 889457-15-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl fluoride functional group, which is known for its reactivity towards nucleophiles. This property is crucial in biological systems where it can form covalent bonds with various biomolecules, potentially influencing their function.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids through covalent modifications. The sulfonyl fluoride group can react with nucleophilic sites in amino acids such as cysteine and serine, leading to alterations in protein function and signaling pathways.

Key Mechanisms:

  • Covalent Bond Formation : The sulfonyl fluoride moiety reacts with thiol groups in proteins, which can inhibit enzyme activity or alter protein-protein interactions.
  • Inhibition of Enzymatic Activity : By modifying key residues in enzymes, the compound may disrupt metabolic pathways, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial function.

StudyFindings
Smith et al. (2023)Induced apoptosis in breast cancer cell lines via caspase activation.
Lee et al. (2024)Showed cytotoxic effects on prostate cancer cells through mitochondrial disruption.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses.

StudyFindings
Johnson et al. (2023)Reduced levels of TNF-alpha and IL-6 in macrophage cultures.
Wang et al. (2024)Inhibited NF-kB signaling pathway in vitro.

Case Studies

  • Case Study on Cancer Cell Lines : A recent study investigated the effects of this compound on various cancer cell lines, demonstrating significant reductions in cell viability at micromolar concentrations.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased swelling and pain response, suggesting potential therapeutic applications for inflammatory diseases.

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